molecular formula C15H8O7 B11836463 2-(5-Carboxyfuran-2-yl)-4-oxo-4H-chromene-3-carboxylic acid CAS No. 89002-86-8

2-(5-Carboxyfuran-2-yl)-4-oxo-4H-chromene-3-carboxylic acid

Cat. No.: B11836463
CAS No.: 89002-86-8
M. Wt: 300.22 g/mol
InChI Key: WCWANJIFQXKLNZ-UHFFFAOYSA-N
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Description

2-(5-Carboxyfuran-2-yl)-4-oxo-4H-chromene-3-carboxylic acid is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a furan ring fused to a chromene structure, with carboxylic acid groups attached to both the furan and chromene rings.

Properties

CAS No.

89002-86-8

Molecular Formula

C15H8O7

Molecular Weight

300.22 g/mol

IUPAC Name

2-(5-carboxyfuran-2-yl)-4-oxochromene-3-carboxylic acid

InChI

InChI=1S/C15H8O7/c16-12-7-3-1-2-4-8(7)22-13(11(12)15(19)20)9-5-6-10(21-9)14(17)18/h1-6H,(H,17,18)(H,19,20)

InChI Key

WCWANJIFQXKLNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(O3)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Carboxyfuran-2-yl)-4-oxo-4H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the chromene ring, followed by the introduction of the furan ring through a series of condensation reactions. The carboxylic acid groups are usually introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate specific steps in the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the chromene ring can yield dihydrochromene derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃)

Major Products:

  • Oxidized derivatives of the furan ring
  • Dihydrochromene derivatives
  • Substituted chromenes with various functional groups

Scientific Research Applications

2-(5-Carboxyfuran-2-yl)-4-oxo-4H-chromene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of dyes and pigments due to its chromene structure.

Mechanism of Action

The mechanism of action of 2-(5-Carboxyfuran-2-yl)-4-oxo-4H-chromene-3-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Coumarin: Another chromene derivative known for its anticoagulant properties.

    Flavonoids: A class of compounds with a similar chromene structure, widely studied for their antioxidant activities.

    Furanocoumarins: Compounds that combine furan and coumarin structures, known for their phototoxic properties.

Uniqueness: 2-(5-Carboxyfuran-2-yl)-4-oxo-4H-chromene-3-carboxylic acid is unique due to the presence of both furan and chromene rings with carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various research and industrial applications.

Biological Activity

2-(5-Carboxyfuran-2-yl)-4-oxo-4H-chromene-3-carboxylic acid is a compound belonging to the class of chromenes, which are known for their diverse biological activities. This compound exhibits a range of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

1. Antioxidant Activity

Research has shown that chromene derivatives, including 2-(5-Carboxyfuran-2-yl)-4-oxo-4H-chromene-3-carboxylic acid, possess significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Properties

Chromene derivatives have been evaluated for their anti-inflammatory effects. Studies indicate that these compounds inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The inhibition of COX-2 and LOX enzymes can reduce inflammation and pain, making these compounds potential candidates for treating inflammatory diseases.

3. Anticancer Activity

Several studies have highlighted the anticancer potential of chromene derivatives. For instance, 2-(5-Carboxyfuran-2-yl)-4-oxo-4H-chromene-3-carboxylic acid has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

4. Enzyme Inhibition Studies

The compound has been tested against various enzymes relevant to Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitory activity against these enzymes suggests potential use in treating neurodegenerative conditions.

Biological Activity Mechanism IC50 Values
AntioxidantFree radical scavenging-
Anti-inflammatoryCOX and LOX inhibition-
AnticancerInduction of apoptosisMCF-7: 10.4 μM
Enzyme inhibitionAChE/BChE inhibitionAChE: 18.1 μM

Case Study 1: Antioxidant Evaluation

In a study examining various chromene derivatives, 2-(5-Carboxyfuran-2-yl)-4-oxo-4H-chromene-3-carboxylic acid demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative stress-related conditions.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of chromene derivatives revealed that 2-(5-Carboxyfuran-2-yl)-4-oxo-4H-chromene-3-carboxylic acid effectively inhibited COX-2 expression in vitro. This finding supports its therapeutic potential in managing inflammatory disorders.

Case Study 3: Anticancer Activity

In vitro studies on MCF-7 breast cancer cells showed that treatment with this chromene derivative resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 10.4 μM. Mechanistic studies indicated that this effect was associated with the induction of apoptotic pathways.

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